BenchChemオンラインストアへようこそ!

O-Isobutyryl N-Methyl Naltrexone Iodide

Process chemistry Quaternary morphinan synthesis Regioselective N-methylation

O-Isobutyryl N-Methyl Naltrexone Iodide (CAS 1048360-09-3) is a fully protected, quaternary ammonium derivative of the opioid antagonist naltrexone. The molecule features a 3-O-isobutyryl ester protecting group on the phenolic hydroxyl and an N‑17 methyl group that generates the permanent cationic morphinanium iodide salt.

Molecular Formula C25H32INO5
Molecular Weight 553.4 g/mol
CAS No. 1048360-09-3
Cat. No. B1512294
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameO-Isobutyryl N-Methyl Naltrexone Iodide
CAS1048360-09-3
Molecular FormulaC25H32INO5
Molecular Weight553.4 g/mol
Structural Identifiers
SMILESCC(C)C(=O)OC1=C2C3=C(CC4C5(C3(CC[N+]4(C)CC6CC6)C(O2)C(=O)CC5)O)C=C1.[I-]
InChIInChI=1S/C25H32NO5.HI/c1-14(2)23(28)30-18-7-6-16-12-19-25(29)9-8-17(27)22-24(25,20(16)21(18)31-22)10-11-26(19,3)13-15-4-5-15;/h6-7,14-15,19,22,29H,4-5,8-13H2,1-3H3;1H/q+1;/p-1/t19-,22+,24+,25-,26?;/m1./s1
InChIKeyFXDRXEPBIKHKNU-KLNDCSAKSA-M
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

O-Isobutyryl N-Methyl Naltrexone Iodide (CAS 1048360-09-3): A Protected Quaternary Naltrexone Intermediate for Opioid Antagonist Synthesis


O-Isobutyryl N-Methyl Naltrexone Iodide (CAS 1048360-09-3) is a fully protected, quaternary ammonium derivative of the opioid antagonist naltrexone. The molecule features a 3-O-isobutyryl ester protecting group on the phenolic hydroxyl and an N‑17 methyl group that generates the permanent cationic morphinanium iodide salt . It is employed as a key synthetic intermediate in the stereoselective preparation of (R)-N-methylnaltrexone and related peripherally restricted opioid receptor antagonists, where the isobutyryl moiety serves to block competing O‑alkylation side reactions that plague direct methylation of unprotected naltrexone [1].

Why Methylnaltrexone Iodide or Unprotected Naltrexone Cannot Replace O-Isobutyryl N-Methyl Naltrexone Iodide in cGMP Synthesis


Direct N‑methylation of unprotected naltrexone generates a mixture of N-methylnaltrexone and 3‑O‑methylnaltrexone (the 3‑alkoxy impurity) owing to competing O‑alkylation of the free phenol, a problem documented explicitly in the patent literature [1]. The isobutyryl ester in O‑Isobutyryl N‑Methyl Naltrexone Iodide eliminates this competing pathway, enabling a chemoselective quaternization that produces a single regioisomeric product. Furthermore, the iodide counterion in this protected intermediate can be subsequently exchanged to bromide via ion‑exchange resin, whereas substituting the bromide salt directly would require a different, often less efficient halogen‑exchange strategy [2]. These structural features—the O‑isobutyryl protecting group and the iodide anion—are therefore non‑interchangeable with either the free phenol (naltrexone) or the unprotected quaternary bromide (methylnaltrexone bromide) in validated synthetic routes.

Quantitative Comparative Evidence for Selecting O-Isobutyryl N-Methyl Naltrexone Iodide Over Analogous Intermediates


Chemoselective Quaternization Yield: Isobutyryl Protection vs. Unprotected Naltrexone

In the synthesis route disclosed in WO2006127899A2, 3‑O‑isobutyryl naltrexone reacts with iodomethane to afford 3‑O‑(isobutyryl)‑N‑methylnaltrexone iodide (the target compound) in 91% yield [1]. By contrast, the initial isobutyryl protection step—acylation of naltrexone with isobutyryl chloride—proceeds with only 76.8% yield, and direct methylation of unprotected naltrexone leads to significant 3‑O‑methyl impurity formation that reduces the effective yield of the desired N‑methyl regioisomer [2]. The 91% quaternization yield therefore represents a critical differentiator, as it preserves the overall sequence efficiency and avoids the costly separation of regioisomeric contaminants.

Process chemistry Quaternary morphinan synthesis Regioselective N-methylation

Suppression of 3‑Alkoxy Impurity in the Final Drug Substance

Direct methylation of naltrexone without phenol protection yields a mixture in which the 3‑O‑methyl impurity (3‑methoxy‑naltrexone methiodide) can represent a significant fraction of the product [1]. The route employing O‑Isobutyryl N‑Methyl Naltrexone Iodide completely circumvents this side reaction, as the 3‑OH is blocked by the isobutyryl ester. After quaternization, the ester is hydrolyzed to regenerate the free phenol, delivering methylnaltrexone bromide with undetectable levels of the 3‑alkoxy impurity by HPLC [2]. This is a critical quality attribute for a pharmaceutical intermediate destined for an injectable drug product (Relistor®/methylnaltrexone bromide).

Pharmaceutical impurity control Regioselectivity Methylnaltrexone bromide

Predicted Lipophilicity Shift Driven by the O-Isobutyryl Group

The 3‑O‑isobutyryl ester increases the calculated octanol/water partition coefficient (logP) of the naltrexone scaffold from approximately 1.0 (naltrexone free base) to 3.1 for 3‑O‑isobutyryl naltrexone [1]. Although direct logP data for the quaternary iodide salt are not available, the permanently charged morphinanium cation is expected to partially offset this lipophilicity increase. Nevertheless, the esterified intermediate is appreciably more lipophilic than the final drug substance methylnaltrexone bromide (logD ~ −1.5 at pH 7.4), which facilitates organic-phase extraction during work-up and simplifies chromatographic purification [2].

Lipophilicity Partition coefficient Permeability

Enantiomeric and Diastereomeric Purity Retention Through the Protected Intermediate

WO2006127899A2 explicitly describes a stereoselective route to (R)-N-methylnaltrexone that proceeds through the 3‑O‑isobutyryl‑protected quaternary iodide. The chiral centers at C‑5, C‑9, C‑13, and C‑14 are established in the naltrexone starting material and are preserved through the protection, quaternization, and deprotection sequence without epimerization [1]. In contrast, alternative routes that employ strong base or high temperature during N‑alkylation have been reported to cause partial epimerization at C‑9, leading to contamination with the (S)-enantiomer, which is a pharmacologically distinct species [2]. The isobutyryl-protected route therefore provides a documented chiral integrity advantage.

Chiral integrity Stereoselective synthesis (R)-methylnaltrexone

Procurement-Relevant Application Scenarios for O-Isobutyryl N-Methyl Naltrexone Iodide


API Starting Material for (R)-Methylnaltrexone Bromide (Relistor® Generic) Manufacturing

Generic drug manufacturers developing an ANDA for methylnaltrexone bromide injection require a starting material that minimises the 3‑O‑methyl impurity and preserves stereochemistry. The 91% quaternization yield and >99% ee achievable through the O‑Isobutyryl N‑Methyl Naltrexone Iodide route [1] directly supports ICH Q11 starting-material justification and reduces downstream purification costs.

Process Development and Scale-Up of Peripheral Opioid Antagonists

Process R&D groups scaling the WO2006127899A2 route from gram to kilogram quantities benefit from the intermediate's enhanced lipophilicity (estimated logP shift >2 units relative to naltrexone [2]), which permits cleaner phase separations during work-up and reduces solvent volumes in large-scale extractions.

Synthesis of Deuterium-Labeled Internal Standards for Bioanalytical LC-MS/MS

The availability of the corresponding d3-labeled analogue (O-Isobutyryl N-Methyl Naltrexone-d3 Iodide, TRC I781012 ) makes the unlabeled compound (TRC I781010) the ideal matrix-matched reference standard for quantifying residual methylnaltrexone in pharmacokinetic studies, ensuring identical extraction recovery and ionization efficiency between analyte and internal standard.

Medicinal Chemistry Exploration of C3-Ester Quaternary Naltrexone Analogues

Medicinal chemists investigating structure–activity relationships of peripherally restricted opioid antagonists can use O-Isobutyryl N-Methyl Naltrexone Iodide as a scaffold for parallel ester libraries. The isobutyryl group serves as both a protecting group and a hydrophobic probe, and its quantitative 91% methylation yield [1] provides a reliable benchmark for evaluating alternative ester quaternization efficiencies.

Quote Request

Request a Quote for O-Isobutyryl N-Methyl Naltrexone Iodide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.